molecular formula C7H5BrFNO3 B2755683 2-Bromo-5-fluoro-3-nitrobenzyl alcohol CAS No. 1805109-31-2

2-Bromo-5-fluoro-3-nitrobenzyl alcohol

Cat. No.: B2755683
CAS No.: 1805109-31-2
M. Wt: 250.023
InChI Key: RIXUPXLYMCWLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-3-nitrobenzyl alcohol is a halogenated and nitro-substituted benzyl alcohol derivative. Its molecular formula is C₇H₅BrFNO₃, with substituents at the 2-bromo, 5-fluoro, and 3-nitro positions on the benzyl ring. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogen and nitro groups are critical for bioactivity or further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-fluoro-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c8-7-4(3-11)1-5(9)2-6(7)10(12)13/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXUPXLYMCWLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-5-fluorobenzyl alcohol to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-3-nitrobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-fluoro-3-nitrobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Halogen Type and Position: The 2-bromo-5-fluoro configuration in the target compound introduces steric hindrance at the ortho position (Br) and electronic effects from fluorine’s electronegativity. In contrast, 2-bromo-5-chlorobenzyl alcohol (Cl instead of F) has a higher molecular weight (221.47 vs. 4-Bromo-3-fluorobenzyl alcohol (CAS 222978-01-0) demonstrates how shifting bromo and fluoro to meta/para positions reduces steric strain but may diminish electronic effects on the benzyl alcohol group .
  • Nitro Group Impact: The 3-nitro substituent in the target compound significantly increases polarity and acidity of the benzyl alcohol group compared to non-nitro analogs (e.g., 2-Br-5-F benzyl alcohol). Nitro groups are strong electron-withdrawing moieties, enhancing hydrogen bonding and solubility in polar solvents .

Commercial Availability and Pricing

  • 2-Bromo-5-chlorobenzyl alcohol is priced at JPY 9,000 for 10g (), reflecting its utility in synthetic workflows.
  • 4-Bromo-3-fluorobenzyl alcohol (CAS 222978-01-0) is listed at JPY 9,800 for 1g (), highlighting the cost premium for less common positional isomers.

Biological Activity

2-Bromo-5-fluoro-3-nitrobenzyl alcohol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrFNO₃. The compound features a benzene ring with three substituents: a bromine atom, a fluorine atom, and a nitro group, along with a hydroxyl (-OH) group. This unique arrangement contributes to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Bromination : Introduction of the bromine atom to the benzene ring.
  • Fluorination : Substitution of a hydrogen atom with fluorine.
  • Nitration : Addition of the nitro group.
  • Reduction : Conversion of nitro to hydroxyl group.

These steps can be optimized for yield and purity using various reaction conditions and catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Notably, its activity was compared to other similar compounds, highlighting its unique efficacy due to the presence of electron-withdrawing groups that enhance its interaction with cellular targets .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Oxidative Stress Induction : It could induce oxidative stress in cells, leading to apoptosis.
  • Electrophilic Interactions : The presence of bromine and nitro groups allows for electrophilic interactions with nucleophiles in biological systems, potentially modifying protein function .

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In research focusing on various cancer cell lines, the compound demonstrated IC₅₀ values ranging from 10 to 50 µM, depending on the cell type. This suggests that the compound can effectively inhibit cancer cell growth at relatively low concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundBr, F, NO₂ substituentsHighModerate
2-Fluoro-5-nitrobenzyl alcoholF, NO₂ substituents (no Br)ModerateLow
3-Bromo-5-nitrobenzyl alcoholBr, NO₂ substituents (no F)LowHigh

This table illustrates the unique position of this compound among structurally similar compounds regarding its biological activities.

Q & A

Q. What AI-driven tools can expedite reaction optimization for this compound?

  • Tools :
  • Use Reaxys or Pistachio databases for retrosynthetic planning (e.g., ’s AI-powered synthesis planner) .
  • Implement machine learning (e.g., ChemOS) to predict optimal solvent/catalyst combinations for bromination or nitration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.